molecular formula C6H4BClF2O2 B1421949 2,3-Difluoro-6-chlorophenylboronic acid CAS No. 1310404-70-6

2,3-Difluoro-6-chlorophenylboronic acid

Cat. No.: B1421949
CAS No.: 1310404-70-6
M. Wt: 192.36 g/mol
InChI Key: RHNKPSDBENIMIS-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-chlorophenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two fluorine atoms and one chlorine atom attached to a phenyl ring, along with a boronic acid group. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

The primary target of (6-Chloro-2,3-difluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, (6-Chloro-2,3-difluorophenyl)boronic acid acts as a nucleophilic organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group (from the boronic acid) is transferred from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is the primary biochemical pathway affected by (6-Chloro-2,3-difluorophenyl)boronic acid . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The primary result of the action of (6-Chloro-2,3-difluorophenyl)boronic acid is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (6-Chloro-2,3-difluorophenyl)boronic acid is influenced by several environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the reaction environment can significantly influence the efficacy of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3-Difluoro-6-chlorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,3-difluoro-6-chlorobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-6-chlorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Fluorophenylboronic acid
  • 3-Chlorophenylboronic acid
  • 4-Bromophenylboronic acid

Comparison: 2,3-Difluoro-6-chlorophenylboronic acid is unique due to the presence of both fluorine and chlorine substituents on the phenyl ring. This combination of electron-withdrawing groups enhances its reactivity and selectivity in cross-coupling reactions compared to other boronic acids .

Properties

IUPAC Name

(6-chloro-2,3-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNKPSDBENIMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-70-6
Record name (6-chloro-2,3-difluorophenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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